(3-Bromophenyl)(3-(methylamino)piperidin-1-yl)methanone
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Overview
Description
(3-Bromophenyl)(3-(methylamino)piperidin-1-yl)methanone is a chemical compound with the molecular formula C13H17BrN2O It is a derivative of piperidine and contains a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)(3-(methylamino)piperidin-1-yl)methanone typically involves the reaction of 3-bromobenzoyl chloride with 3-(methylamino)piperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction is monitored using techniques such as gas chromatography to ensure the purity and yield of the product. After the reaction is complete, the product is purified using methods such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)(3-(methylamino)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(3-Bromophenyl)(3-(methylamino)piperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)(3-(methylamino)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The bromophenyl group may interact with aromatic residues in proteins, while the piperidine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromophenyl)(piperidin-1-yl)methanone
- (4-Bromophenyl)(3-(methylamino)piperidin-1-yl)methanone
Uniqueness
(3-Bromophenyl)(3-(methylamino)piperidin-1-yl)methanone is unique due to the presence of both a bromophenyl group and a methylamino-substituted piperidine. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C13H17BrN2O |
---|---|
Molecular Weight |
297.19 g/mol |
IUPAC Name |
(3-bromophenyl)-[3-(methylamino)piperidin-1-yl]methanone |
InChI |
InChI=1S/C13H17BrN2O/c1-15-12-6-3-7-16(9-12)13(17)10-4-2-5-11(14)8-10/h2,4-5,8,12,15H,3,6-7,9H2,1H3 |
InChI Key |
UEMPVWQXCDIAKZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCN(C1)C(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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